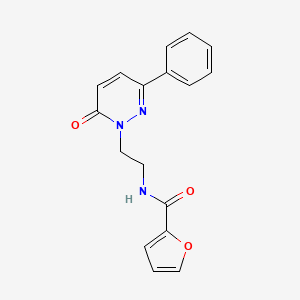
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a pyridazinone core linked to a furan carboxamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Linking the pyridazinone to the furan carboxamide: This could be done through a nucleophilic substitution reaction, where the ethyl linker is introduced, followed by coupling with furan-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or furan rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl or furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is unique due to the presence of both the pyridazinone and furan moieties, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16-9-8-14(13-5-2-1-3-6-13)19-20(16)11-10-18-17(22)15-7-4-12-23-15/h1-9,12H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBASBUAFBFGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
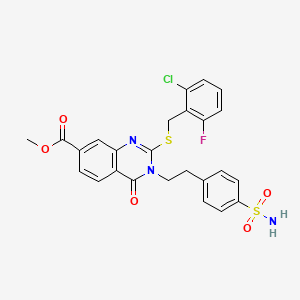
![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2881630.png)
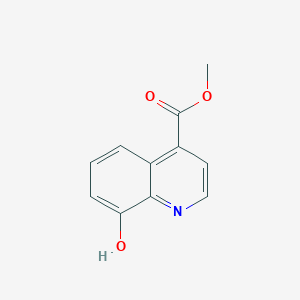
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
![ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2881633.png)
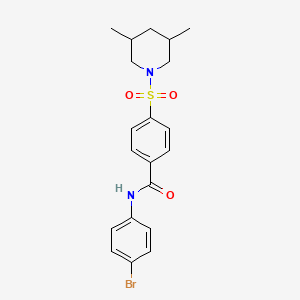
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
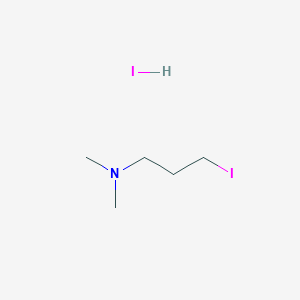

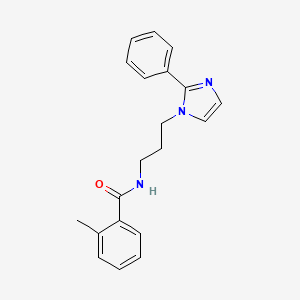
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
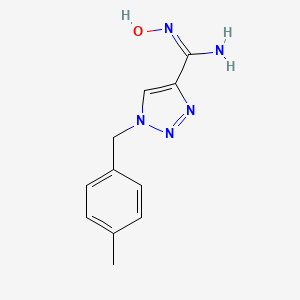
![4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2881650.png)
